molecular formula C10H14ClNO3S B1431144 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride CAS No. 1059602-41-3

3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride

Cat. No.: B1431144
CAS No.: 1059602-41-3
M. Wt: 263.74 g/mol
InChI Key: NYOFYGCLXKBXAC-UHFFFAOYSA-N
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Description

Structural Overview

3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride possesses a molecular formula of C10H14ClNO3S and a molecular weight of 263.74 grams per mole. The compound's architecture represents a sophisticated combination of functional groups that contribute to its unique chemical properties and potential biological activities. The molecular structure features a phenol ring system with a hydroxyl group positioned at the meta position relative to the amino linkage, which connects to a tetrahydrothiophene ring system that has been oxidized to form a sulfone dioxide functionality.

The tetrahydrothiophene component of the molecule exists as a saturated five-membered ring containing sulfur, with two oxygen atoms bonded to the sulfur center forming the characteristic dioxide pattern. This oxidation state significantly influences the electronic properties of the molecule and contributes to its stability under various chemical conditions. The amino linkage serves as a crucial bridge between the aromatic phenolic system and the saturated heterocyclic component, creating opportunities for hydrogen bonding and other intermolecular interactions that may influence biological activity.

The three-dimensional conformation of the molecule allows for specific spatial arrangements that may be critical for biological recognition and binding processes. The flexibility inherent in the tetrahydrothiophene ring system, combined with the planar nature of the phenolic component, creates a molecular geometry that can adopt multiple conformations depending on environmental conditions and interaction partners.

Structural Parameter Value Description
Molecular Formula C10H14ClNO3S Complete elemental composition
Molecular Weight 263.74 g/mol Calculated molecular mass
Chemical Abstracts Service Number 1059602-41-3 Unique chemical identifier
International Union of Pure and Applied Chemistry Name 3-[(1,1-dioxothiolan-3-yl)amino]phenol;hydrochloride Systematic nomenclature
Simplified Molecular Input Line Entry System C1CS(=O)(=O)CC1NC2=CC(=CC=C2)O.Cl Linear structural representation

Classification and Nomenclature

The compound belongs to the broader category of phenolic compounds, which are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring system. More specifically, it can be classified as a substituted aminophenol derivative, where the amino group serves as a connecting point to additional structural elements. The presence of the tetrahydrothiophene dioxide component places this molecule within the sulfone family of organic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

From a chemical nomenclature perspective, the International Union of Pure and Applied Chemistry systematic name for this compound is 3-[(1,1-dioxothiolan-3-yl)amino]phenol;hydrochloride. This naming convention clearly identifies the phenolic core (phenol), the position of substitution (3-position), the nature of the substituent (amino linkage), and the attached heterocyclic component (1,1-dioxothiolan-3-yl). The semicolon followed by hydrochloride indicates the presence of the hydrochloride salt form, which is commonly employed to enhance the solubility and stability of organic compounds containing basic nitrogen atoms.

Alternative nomenclature systems provide additional descriptive names for this compound, including 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride and 3-[(3-hydroxyphenyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride. These variations reflect different approaches to describing the same molecular structure, with some emphasizing the phenolic component and others highlighting the oxidized sulfur heterocycle.

The compound can also be categorized within the broader class of sulfone-containing molecules, which have been extensively studied for their therapeutic potential. Sulfones represent an important class of organic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, anti-human immunodeficiency virus, antimalarial, and antioxidant properties. The integration of a sulfone moiety into the phenolic framework of this compound suggests potential for multiple therapeutic applications.

Historical Context and Research Significance

The development and investigation of 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride emerges from a rich historical context of research into phenolic antioxidants and sulfur-containing bioactive molecules. The compound represents a contemporary evolution in the design of molecules that combine the well-established antioxidant properties of phenolic systems with the unique chemical characteristics of oxidized sulfur heterocycles.

Recent research efforts have focused on the optimization of 3-aminotetrahydrothiophene 1,1-dioxide derivatives as non-electrophilic antioxidant response element activators. These investigations have revealed that compounds containing the tetrahydrothiophene dioxide structural motif can effectively modulate cellular antioxidant defense mechanisms without the cytotoxicity often associated with electrophilic activators. The systematic exploration of structure-activity relationships within this chemical series has identified key structural features that contribute to enhanced potency and efficacy in biological systems.

The significance of this compound in contemporary chemical research extends beyond its individual properties to its role as a representative member of a broader class of molecules designed for therapeutic applications. Research has demonstrated that modifications to the aminoalkyl substituents can dramatically influence both the potency of antioxidant response element activation and the metabolic stability of the resulting compounds. These findings have important implications for drug development strategies and the rational design of next-generation therapeutic agents.

The compound's research significance is further emphasized by its potential applications in addressing oxidative stress-related diseases and conditions. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the cellular antioxidant defense capacity, has been implicated in numerous pathological conditions including cardiovascular disease, neurodegenerative disorders, and cancer. The development of compounds like 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride represents a promising approach to therapeutic intervention in these conditions.

Contemporary investigations have also explored the relationship between structural modifications and drug-like properties, with particular attention to factors such as bioavailability, metabolic stability, and target selectivity. These studies have revealed that careful optimization of the molecular architecture can yield compounds with improved pharmacological profiles while maintaining or enhancing the desired biological activities.

Research Area Key Findings Significance
Antioxidant Response Element Activation Non-cytotoxic activation with submicromolar potency Potential therapeutic applications without cellular toxicity
Structure-Activity Relationships Aminoalkyl modifications significantly influence potency Rational design opportunities for optimization
Metabolic Stability Reduced cytochrome P450-mediated metabolism compared to analogs Enhanced pharmacological viability
Drug-Like Properties Compliance with pharmaceutical development criteria Potential for clinical advancement

Properties

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)amino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S.ClH/c12-10-3-1-2-8(6-10)11-9-4-5-15(13,14)7-9;/h1-3,6,9,11-12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOFYGCLXKBXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride typically involves the reaction of 3-aminophenol with a dioxidotetrahydrothienyl derivative. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the amino moiety.

Scientific Research Applications

Overview

3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride, with the CAS number 1059602-41-3, is an organic compound characterized by its unique structural features that integrate a phenolic group and a dioxidotetrahydrothienyl moiety. This compound is classified under phenolic compounds, which are known for their diverse biological activities and potential applications in various fields, particularly in pharmaceuticals and materials science.

Biological Activities

Research indicates that compounds with thienyl and phenolic structures exhibit a range of biological activities. The specific activities associated with 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride include:

  • Antioxidant Properties : The phenolic hydroxyl group may contribute to its ability to scavenge free radicals.
  • Antimicrobial Activity : The thienyl component may enhance the compound's efficacy against various microbial strains.
  • Potential Anticancer Effects : Similar compounds have shown promise in inhibiting cancer cell proliferation.

Potential Applications

The unique combination of functional groups in 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride opens avenues for various applications:

Pharmaceuticals

  • Drug Development : The compound's dual functionality suggests potential for developing new therapeutic agents targeting oxidative stress-related diseases and infections.
  • Formulation of Antioxidants : It may be used in formulations aimed at reducing oxidative damage in cells.

Material Science

  • Polymer Additives : The compound could serve as an additive to enhance the properties of polymers, particularly in improving thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dioxidotetrahydrothienyl moiety may contribute to its overall reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Properties/Applications References
3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol HCl C₉H₁₂ClNO₃S (inferred) ~273.7 (calc.) Phenol + sulfolane-amine linkage Likely moderate solubility in polar solvents; potential pharmacological activity -
2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol HCl C₆H₁₄ClNO₃S 215.69 Ethanolamine substituent instead of phenol Higher hydrophilicity; used in synthetic intermediates
(1,1-Dioxidotetrahydro-3-thienyl)amine HCl C₄H₁₀ClNO₂S 171.65 Base amine without aromatic substituents Building block for sulfolane derivatives
Phenol,3-[2-[(2-phenylethyl)amino]ethyl]-, HCl C₁₆H₂₀ClNO 277.79 Phenylethylamino chain + phenol Enhanced lipophilicity; possible CNS activity
3-(1-(Dimethylamino)ethyl)phenol derivatives C₁₀H₁₅NO (varies) ~165–200 Dimethylaminoethyl group on phenol Increased basicity; metabolic stability

Functional Group Analysis

  • Sulfolane vs. Ethanol/Phenylethyl Groups: The sulfolane moiety in the target compound introduces strong polarity and hydrogen-bonding capacity, contrasting with the ethanol group in (hydrophilic) or the phenylethyl chain in (lipophilic). This polarity may enhance aqueous solubility compared to aromatic analogs like CAS 70045-20-4 .
  • Phenol vs.

Biological Activity

Structural Overview

The chemical structure of 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride can be summarized as follows:

  • Molecular Formula: C10H14ClNO3S
  • Molecular Weight: 263.74 g/mol
  • SMILES Notation: Oc1cccc(c1)NC1CCS(=O)(=O)C1.Cl

This compound features a phenolic hydroxyl group attached to a cyclic thienyl amino group, which may contribute to its biological activity.

Table 1: Basic Properties of 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride

PropertyValue
CAS Number1059602-41-3
Molecular FormulaC10H14ClNO3S
Molecular Weight263.74 g/mol
AppearanceWhite to off-white powder

Antioxidant Properties

Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. While direct studies on this specific compound are scarce, the presence of the phenolic group typically correlates with antioxidant activity.

Antimicrobial Activity

Research on related thienyl compounds has indicated potential antimicrobial effects. For instance, thienyl derivatives have shown efficacy against various bacterial strains. The biological mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Cytotoxicity and Cancer Research

Similar compounds have been investigated for their cytotoxic effects in cancer cell lines. The ability of phenolic compounds to induce apoptosis (programmed cell death) in cancer cells has been documented in various studies. However, specific data on the cytotoxicity of 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride remains limited.

Case Study: Antioxidant Activity

A study examining the antioxidant properties of various phenolic compounds found that derivatives similar to 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride exhibited significant radical scavenging activity. The study concluded that modifications in the thienyl structure could enhance antioxidant capabilities.

Research Findings: Antimicrobial Efficacy

In a comparative analysis of thienyl derivatives, researchers reported that certain compounds demonstrated notable antimicrobial action against Escherichia coli and Staphylococcus aureus. These findings suggest that further exploration into 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride could yield promising results in antimicrobial applications.

Conclusion and Future Directions

The biological activity of 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride remains an emerging field of study with significant potential. While current data is limited, existing research on structurally related compounds provides a foundation for future investigations into its antioxidant and antimicrobial properties. Further studies are necessary to elucidate its mechanisms of action and therapeutic applications.

Future research should focus on:

  • Conducting in vitro and in vivo studies to assess the biological activity.
  • Exploring structure-activity relationships to optimize efficacy.
  • Investigating potential applications in drug development targeting oxidative stress-related diseases and infections.

Q & A

Q. What are the recommended analytical techniques for characterizing 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride, and how should they be applied?

To confirm structural integrity and purity, employ nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular ion verification, and high-performance liquid chromatography (HPLC) for purity assessment. For example, NMR can resolve the tetrahydrothienyl and phenolic proton signals, while HPLC (C18 column, 0.1% TFA in mobile phase) ensures ≥95% purity .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Key variables include:

  • Reaction temperature : Maintain 60–80°C during the aminophenol coupling step to balance reactivity and side-product formation.
  • Catalyst selection : Use triethylamine as a base to facilitate nucleophilic substitution between the thienyl sulfone and aminophenol.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) enhances yield and purity. Monitor intermediates via thin-layer chromatography (TLC) .

Q. What solvent systems are optimal for solubility studies of this compound?

The compound is polar due to its sulfone and phenolic groups. Test solubility in DMSO (primary stock solution), followed by aqueous buffers (pH 4–8) for biological assays. For low solubility in neutral water, use 0.1% HCl or NaOH to adjust protonation states .

Advanced Research Questions

Q. How does stereochemical configuration influence the compound’s pharmacological activity?

The tetrahydrothienyl group’s conformation affects binding to targets like α-adrenergic receptors (based on structural analogs in ). Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers and compare activity in receptor-binding assays (e.g., radioligand displacement). Note that the (R)-enantiomer may show higher affinity due to spatial alignment with receptor pockets .

Q. What experimental designs address discrepancies in reported bioactivity data?

Contradictions often arise from:

  • Purity variability : Validate batches via elemental analysis and differential scanning calorimetry (DSC) to detect hydrate or salt forms .
  • Assay conditions : Standardize incubation time (e.g., 30 minutes) and temperature (37°C) in cell-based assays to minimize variability. Include positive controls like phentolamine hydrochloride for α-receptor studies .

Q. How can researchers assess the compound’s stability under long-term storage?

Conduct accelerated stability studies:

  • Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect phenolic oxidation. Use amber vials for light-sensitive samples .

Methodological Notes

  • Synthetic Reproducibility : Document molar ratios (e.g., 1:1.2 aminophenol to sulfone) and reaction atmosphere (N₂ inert gas) to ensure consistency .
  • Data Validation : Cross-reference NMR shifts (e.g., phenolic -OH at δ 9.8–10.2 ppm) with computational models (DFT calculations) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride
Reactant of Route 2
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3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.